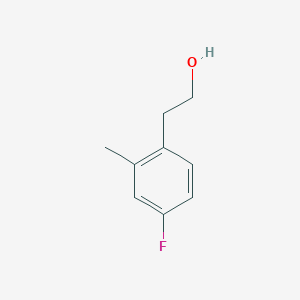
4-Fluoro-2-methylphenethyl alcohol
カタログ番号 B2429932
CAS番号:
124869-88-1
分子量: 154.184
InChIキー: VDYMMPCFRALPKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-methylphenethyl alcohol is a chemical compound with the molecular formula C9H11FO . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of alcohols like this compound can be complex. Tertiary alcohols can be synthesized from carbon nucleophiles and ketones. An alkynide ion can be used as the nucleophile that reacts with the ketone .Molecular Structure Analysis
The molecular weight of this compound is 154.18 . The molecular formula is C9H11FO .Chemical Reactions Analysis
Alcohols undergo various reactions, mainly at the functional group. Two major kinds of alcohol reactions are dehydration and oxidation . Oxidation of an alcohol involves identifying the reagents that may be used to oxidize a given alcohol .Physical And Chemical Properties Analysis
Alcohols have higher boiling points than ethers and alkanes of similar molar masses. Alcohols and ethers of four or fewer carbon atoms are soluble in water while comparable alkanes are not soluble .科学的研究の応用
Synthesis and Chemical Reactions :
- A study by Patrick, Rogers, and Gorrell (2002) describes a method for preparing 2-fluoro-3-alkoxy-1,3-butadienes, demonstrating the utility of fluoroalcohols in synthesizing complex organic compounds (Patrick, Rogers, & Gorrell, 2002).
- Wittmann, Tranel, Fröhlich, and Haufe (2006) developed a novel synthesis pathway for 4-fluoropyridines using 2-fluoroallylic alcohols, highlighting the role of fluoroalcohols in creating specific aromatic compounds (Wittmann, Tranel, Fröhlich, & Haufe, 2006).
Catalysis and Reaction Enhancement :
- De Visser, Kaneti, Neumann, and Shaik (2003) discovered that fluorinated alcohols can enable olefin epoxidation by H2O2 without additional catalysts, indicating a potential use in organic synthesis processes (De Visser, Kaneti, Neumann, & Shaik, 2003).
- A study by Hassan, Montgomery, and Krische (2012) explored the use of (2-fluoro)allyl chloride for highly enantioselective iridium-catalyzed carbonyl (2-fluoro)allylations, demonstrating the importance of fluoroalcohols in selective chemical synthesis (Hassan, Montgomery, & Krische, 2012).
Photophysical Applications :
- Research by Asiri, El-Daly, Alamry, Arshad, and Pannipara (2015) on the photophysical characteristics of a specific fluorophore in different media suggests applications of fluoroalcohols in enhancing the performance of fluorescent dyes (Asiri, El-Daly, Alamry, Arshad, & Pannipara, 2015).
- Dave, Terry, Munro, and Blanchard (2009) investigated the use of small-molecule solution additives, including fluoroalcohols, to control photophysical processes in fluorescence-based imaging, emphasizing their potential in improving imaging techniques (Dave, Terry, Munro, & Blanchard, 2009).
Surface Modification and Material Science :
- Sangermano, Bongiovanni, Priola, and Pospiech (2005) demonstrated the use of fluorinated alcohols as surface-modifying agents in the cationic UV curing of an epoxy system, indicating their role in material science and engineering (Sangermano, Bongiovanni, Priola, & Pospiech, 2005).
Environmental Applications :
- A study by Liu and Lee (2007) on the solubility and sorption of fluorotelomer alcohols by soils provides insight into the environmental fate of these compounds, which is crucial for understanding their environmental impact (Liu & Lee, 2007).
Safety and Hazards
特性
IUPAC Name |
2-(4-fluoro-2-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMMPCFRALPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Pyrrolidinemethanol, 2-methyl-, (S)-
115512-58-8
N-(Oxan-4-yl)azetidin-3-amine dihydrochloride
2126159-68-8
(E)-N-methyl-2-phenylethenesulfonamide
13719-44-3


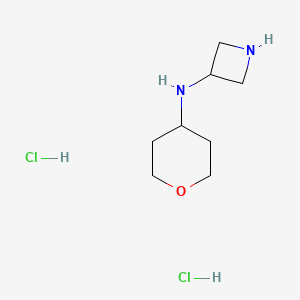
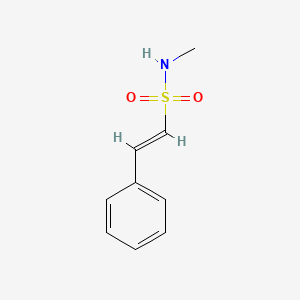
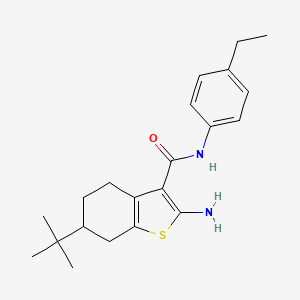

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-{1-[4-(pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}piperazine](/img/structure/B2429856.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide oxalate](/img/structure/B2429861.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2429862.png)
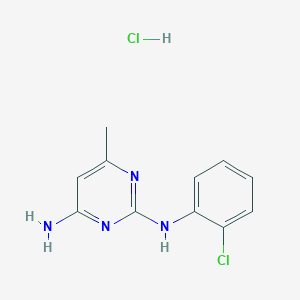
![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)
![2-[4,4-Difluoro-1-(2-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2429867.png)
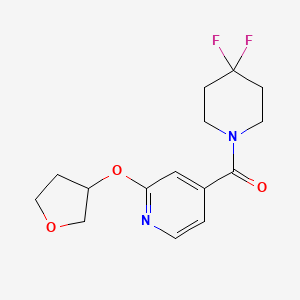
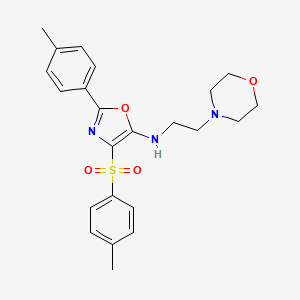
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)